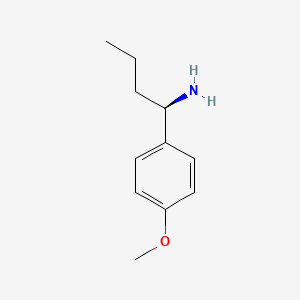

(R)-1-(4-Methoxyphenyl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1R)-1-(4-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |

InChI Key |

YFIJHKACBGRMFQ-LLVKDONJSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)OC)N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Contributions to Enantioselective Organocatalysis:the Field of Organocatalysis Frequently Employs Chiral Amines and Their Derivatives. Despite This, a Review of the Literature Did Not Uncover Any Instances Of R 1 4 Methoxyphenyl Butan 1 Aminebeing Used As an Organocatalyst.

Due to the lack of specific scientific findings for (R)-1-(4-Methoxyphenyl)butan-1-amine in the requested applications, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The available data focuses on general principles of asymmetric synthesis or on the applications of different, albeit structurally related, compounds.

Advanced Spectroscopic and Computational Characterization of R 1 4 Methoxyphenyl Butan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. For chiral compounds like (R)-1-(4-Methoxyphenyl)butan-1-amine, NMR, particularly in conjunction with chiral derivatizing agents, can be used to confirm the stereochemical assignment.

The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The aromatic protons of the 4-methoxyphenyl (B3050149) group will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group will present as a singlet, typically in the range of 3.7-3.9 ppm. The proton at the chiral center (the benzylic proton) will be a triplet or a multiplet due to coupling with the adjacent methylene (B1212753) protons of the butyl group and the protons of the amine group. The signals for the butyl chain protons will appear in the aliphatic region of the spectrum.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbons of the aromatic ring, the methoxy group, the chiral benzylic carbon, and the carbons of the butyl chain. The chemical shift of the benzylic carbon is particularly sensitive to its electronic environment and can be a useful diagnostic peak.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OCH₃) | 6.8 - 7.0 (d) | ~114 |

| Aromatic CH (meta to OCH₃) | 7.2 - 7.4 (d) | ~127 |

| Aromatic C-OCH₃ | - | ~159 |

| Aromatic C-CH | - | ~135 |

| OCH₃ | 3.7 - 3.9 (s) | ~55 |

| CH-NH₂ (chiral center) | 3.9 - 4.2 (t) | ~58 |

| CH₂ (adjacent to chiral center) | 1.5 - 1.8 (m) | ~38 |

| CH₂ (middle of butyl chain) | 1.2 - 1.5 (m) | ~20 |

| CH₃ (terminal) | 0.8 - 1.0 (t) | ~14 |

| NH₂ | 1.5 - 2.5 (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Detailed Structural Elucidation

The FTIR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. pdx.edu The C-H stretching vibrations of the aromatic ring and the aliphatic butyl chain will be observed around 2850-3100 cm⁻¹. The C-N stretching vibration for an aromatic amine is expected in the 1250-1335 cm⁻¹ region. thaiscience.info The strong C-O stretching of the methoxy group will be prominent around 1245 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1450-1610 cm⁻¹ region.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the substituted benzene ring. The symmetric stretching of the aromatic ring is a particularly characteristic Raman band.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| N-H Bend (scissoring) | 1580 - 1650 | Weak |

| Aromatic C=C Stretch | 1450 - 1610 | 1580 - 1620 |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Present |

| C-O Stretch (aryl ether) | ~1245 | Present |

Mass Spectrometry in Mechanistic Investigations and Product Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern is particularly informative for structural elucidation. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the chiral carbon and the propyl group would result in a stable benzylic iminium ion. Another likely fragmentation is the loss of the butyl group, leading to a prominent peak corresponding to the 4-methoxyphenylaminomethyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₁H₁₇NO]⁺ | 179 |

| [M-CH₃CH₂CH₂]⁺ (α-cleavage) | [C₈H₁₀NO]⁺ | 136 |

| [M-NH₂]⁺ | [C₁₁H₁₆O]⁺ | 164 |

| 4-methoxybenzyl cation | [C₈H₉O]⁺ | 121 |

| Tropylium ion | [C₇H₇]⁺ | 91 |

Chiral Chromatography for Precise Enantiomeric Excess Determination and Purity Assessment

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the gold standard for determining the enantiomeric excess (ee) and assessing the chiral purity of enantiomeric compounds. phenomenex.commdpi.com For this compound, a suitable chiral HPLC method would involve a CSP that can differentiate between the two enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. nih.gov The separation is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and energetics of molecules. mdpi.com For this compound, DFT calculations can provide valuable insights into its conformational preferences. The rotation around the C-C and C-N bonds of the side chain can lead to several possible conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable geometries. These studies often reveal that phenethylamines prefer a folded or gauche conformation, suggesting a stabilizing interaction between the amine group and the aromatic ring. acs.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich and electron-poor regions. libretexts.org For this compound, the MEP map would show a negative potential (electron-rich) around the nitrogen atom of the amine group and the oxygen atom of the methoxy group, indicating these are likely sites for electrophilic attack or hydrogen bonding. The aromatic protons and the amine protons would exhibit a positive potential (electron-poor).

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. wikipedia.org The HOMO, representing the ability to donate electrons, is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring and the nitrogen atom of the amine group. The LUMO, indicating the ability to accept electrons, is likely to be distributed over the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Theoretical Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Typically, the process would involve the following steps:

Conformational Analysis: The first step is to identify the low-energy conformers of the molecule in a relevant solvent, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Each conformer is then subjected to geometry optimization using a suitable level of theory, for instance, B3LYP with a 6-31G(d) basis set.

NMR Shielding Calculation: For each optimized conformer, the magnetic shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method.

Data Analysis and Correlation: The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These theoretical chemical shifts can then be correlated with experimental data.

In the absence of specific experimental data for this compound, a hypothetical correlation can be illustrated. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, the benzylic proton, and the protons of the butyl chain. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom. A strong correlation between the predicted and experimental data would validate the computational model and provide a high degree of confidence in the structural assignment.

Table 1: Hypothetical Experimental vs. Theoretically Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (ipso-Aromatic) | Data not available | Data not available |

| C2/C6 (ortho-Aromatic) | Data not available | Data not available |

| C3/C5 (meta-Aromatic) | Data not available | Data not available |

| C4 (para-Aromatic) | Data not available | Data not available |

| C7 (Benzylic CH) | Data not available | Data not available |

| C8 (CH₂) | Data not available | Data not available |

| C9 (CH₂) | Data not available | Data not available |

| C10 (CH₃) | Data not available | Data not available |

| OCH₃ | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental and computational data for this compound were not found in the reviewed literature.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. acs.org For a chiral amine like this compound, understanding its formation pathways and its reactivity in subsequent transformations is of great interest, particularly in the context of asymmetric synthesis. nih.govyale.edu

A common method for the synthesis of such chiral amines is the asymmetric reductive amination of a corresponding ketone, 1-(4-methoxyphenyl)butan-1-one. Computational studies can be employed to elucidate the mechanism of such a reaction, often catalyzed by a chiral catalyst. The investigation would typically involve:

Reactant and Catalyst Modeling: Building accurate models of the ketone, the aminating agent (e.g., ammonia (B1221849) or a protected amine), the reducing agent, and the chiral catalyst.

Mapping the Potential Energy Surface: Exploring the potential energy surface of the reaction to identify all possible intermediates and transition states. This involves locating the structures corresponding to energy minima (reactants, intermediates, products) and saddle points (transition states).

Transition State Analysis: Characterizing the transition state structures to confirm they connect the reactants and products as expected. This involves frequency calculations to ensure the presence of a single imaginary frequency corresponding to the reaction coordinate.

Calculation of Activation Barriers: Determining the energy difference between the reactants and the transition states to calculate the activation barriers for different possible stereochemical pathways.

The stereochemical outcome of the reaction is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) enantiomers of the product. A lower activation barrier for the transition state leading to the (R)-enantiomer would explain the observed enantioselectivity. Non-covalent interactions, such as hydrogen bonding and steric hindrance, between the substrate, catalyst, and reagents in the transition state assembly play a crucial role in differentiating the energies of these pathways. acs.org

Table 2: Hypothetical Energy Profile for the Asymmetric Reductive Amination to Form this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + Amine + Reductant + Catalyst) | 0.0 |

| Transition State to (R)-amine | Data not available |

| Transition State to (S)-amine | Data not available |

| Product ((R)-amine + Catalyst) | Data not available |

This table is for illustrative purposes only, as specific computational studies on the reaction pathways and transition states for the synthesis of this compound were not found in the reviewed literature.

Mechanistic Insights and Stereochemical Control Studies for R 1 4 Methoxyphenyl Butan 1 Amine Synthesis and Reactions

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The asymmetric synthesis of a chiral amine like (R)-1-(4-Methoxyphenyl)butan-1-amine typically involves the stereoselective creation of the chiral center at the carbon atom bearing the amino group. Common strategies include the asymmetric reduction of a prochiral ketimine or the reductive amination of the corresponding ketone, 1-(4-methoxyphenyl)butan-1-one.

One prevalent method is catalytic asymmetric hydrogenation . In this approach, the corresponding imine or enamine precursor would be hydrogenated using a chiral catalyst, often based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands. The mechanism would involve the coordination of the substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen. The precise pathway, whether it involves an outer-sphere or inner-sphere hydrogen transfer, and the nature of the key transition state that determines the stereochemical outcome, would be the subject of detailed mechanistic investigation.

Another significant approach is the use of transaminases . These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov For the synthesis of this compound, an (R)-selective transaminase would be used to convert 1-(4-methoxyphenyl)butan-1-one. The mechanism involves the formation of a Schiff base between the ketone and the aminated cofactor (pyridoxamine-5'-phosphate, PMP). The key stereochemistry-determining step is the stereoselective protonation of the resulting planar quinonoid intermediate, which is directed by the chiral environment of the enzyme's active site. nih.gov

However, specific studies detailing the transition states, intermediates, and kinetic profiles for the synthesis of this compound are not available in the retrieved sources.

Investigation of Factors Governing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of asymmetric syntheses is highly dependent on a variety of factors. For the synthesis of this compound, achieving high enantioselectivity (a high enantiomeric excess, or e.e., of the R-enantiomer) is the primary goal.

Key factors influencing enantioselectivity include:

Catalyst Structure: In metal-catalyzed reactions, the steric and electronic properties of the chiral ligand are paramount. The ligand's architecture creates a chiral pocket that forces the substrate to adopt a specific orientation, leading to preferential formation of one enantiomer.

Substrate Structure: The steric bulk and electronic nature of the substituents on the substrate (the 4-methoxyphenyl (B3050149) and propyl groups) influence how it interacts with the catalyst.

Reaction Conditions: Temperature, pressure, solvent, and the presence of additives can significantly impact enantioselectivity. These parameters can affect the conformational flexibility of the catalyst-substrate complex and the relative energies of the diastereomeric transition states.

In enzymatic reactions, such as those using transaminases, the enantioselectivity is governed by the specific amino acid residues in the enzyme's active site, which precisely orient the substrate for the stereoselective amino group transfer. nih.gov

If the molecule were to undergo further reactions at a different position, leading to the creation of a second stereocenter, the factors governing the resulting diastereoselectivity would include the directing influence of the existing stereocenter and the stereochemical preferences of the reagents and catalysts used. Specific data quantifying the effects of these factors on the synthesis of this compound are not available in the reviewed literature.

Analysis of Catalyst-Substrate Interactions and Their Impact on Stereocontrol

The control of stereochemistry originates from the non-covalent interactions between the catalyst and the substrate in the transition state. For a hypothetical asymmetric hydrogenation of the imine precursor to this compound, these interactions would include:

Steric Repulsion: The chiral ligand creates a sterically demanding environment, forcing the substrate to bind in a way that minimizes steric clashes, thereby exposing one prochiral face to the hydrogenation agent.

π-π Stacking: Interactions between the aromatic rings of the substrate (the 4-methoxyphenyl group) and aromatic moieties on the chiral ligand can help lock the substrate into a specific conformation.

Hydrogen Bonding: Hydrogen bonds between the catalyst and substrate can provide additional points of association, further rigidifying the transition state geometry.

Computational modeling, such as Density Functional Theory (DFT), is often employed to visualize and quantify the energies of these interactions and to predict the most likely transition state leading to the observed product. researchgate.net Such specific analyses for catalyst-substrate interactions in the synthesis of this compound have not been found in the available search results.

Stereospecificity in Amine-Based Chemical Transformations

Stereospecificity refers to reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. While the synthesis of this compound is a matter of stereoselectivity (creating a new stereocenter), reactions using this chiral amine as a starting material can be stereospecific.

For example, if this compound were used as a chiral auxiliary or a reactant in a nucleophilic substitution reaction at the chiral center that proceeds via an SN2 mechanism, the reaction would be stereospecific, resulting in an inversion of configuration. Conversely, a reaction proceeding through an SN1 mechanism would likely lead to racemization.

The amine group itself can also direct the stereochemical course of reactions at other parts of the molecule. For instance, its coordination to a metal catalyst could direct an incoming reagent to a specific face of the molecule, resulting in a stereospecific transformation. While these principles are fundamental in organic chemistry, specific published examples of stereospecific transformations starting from this compound were not identified.

Future Perspectives and Emerging Research Directions

Development of Greener and More Sustainable Synthetic Routes for (R)-1-(4-Methoxyphenyl)butan-1-amine

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, a trend that is heavily influencing the synthesis of chiral amines like this compound. Traditional chemical routes often rely on harsh reaction conditions, toxic reagents, and heavy metal catalysts, leading to significant environmental concerns. nih.govresearchgate.net In response, the development of biocatalytic methods has emerged as a promising and sustainable alternative. researchgate.net

Biocatalysis utilizes enzymes, such as transaminases, oxidases, and imine reductases, to catalyze chemical reactions with high stereoselectivity under mild, aqueous conditions. nih.govresearchgate.net These enzymatic processes offer several advantages over conventional chemical methods, including reduced energy consumption, minimal waste generation, and the avoidance of hazardous materials. researchgate.net

Recent advances in protein engineering, including directed evolution and computational redesign, have significantly expanded the substrate scope and catalytic efficiency of enzymes, making them more suitable for industrial-scale production of chiral amines. nih.govresearchgate.net For instance, engineered transaminases have demonstrated the potential for scalable and sustainable production of various pharmaceutically relevant chiral amines. researchgate.net The development of self-sufficient fermentation processes, where the necessary biocatalysts are generated in situ, further enhances the sustainability of these synthetic routes. nih.gov

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Heavy metals, organometallics | Enzymes (e.g., transaminases) |

| Reaction Conditions | High temperature and pressure | Mild (ambient temperature and pressure) |

| Solvents | Organic solvents | Aqueous media |

| Stereoselectivity | Often requires chiral auxiliaries or resolution | High intrinsic stereoselectivity |

| Environmental Impact | Higher waste, use of toxic materials | Lower waste, biodegradable catalysts |

| Sustainability | Relies on finite resources | Renewable resources (enzymes) |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The quest for more efficient and selective catalysts is a central theme in modern organic synthesis. For the production of this compound, research is focused on both the discovery and engineering of novel biocatalysts and the development of advanced chemocatalysts.

In the realm of biocatalysis, protein engineering continues to be a powerful tool for tailoring enzymes with desired properties. nih.govnih.gov By modifying the active site of enzymes like transaminases, researchers can enhance their substrate specificity, catalytic activity, and stability, leading to higher yields and enantiomeric purities of the target chiral amine. researchgate.net

Furthermore, the development of new organocatalysts and transition-metal catalysts remains an active area of research. beilstein-journals.org These catalysts offer alternative strategies for asymmetric synthesis and can be designed to operate under specific reaction conditions or tolerate a wider range of functional groups.

Integration with Advanced Chemical Manufacturing Technologies (e.g., Continuous Flow Processes)

The integration of advanced manufacturing technologies, particularly continuous flow processes, is set to revolutionize the production of chiral amines. whiterose.ac.ukrsc.org Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. rsc.orgresearchgate.net

In a continuous flow setup, reactants are continuously pumped through a reactor containing an immobilized catalyst, and the product is collected at the outlet. researchgate.net This approach allows for precise control over reaction parameters, leading to higher yields and selectivities. rsc.org The use of immobilized catalysts, such as enzymes or supported metal catalysts, is particularly advantageous in flow systems as it facilitates catalyst recycling and simplifies product purification. whiterose.ac.ukresearchgate.net

The combination of biocatalysis with continuous flow technology is a particularly promising strategy for the sustainable and cost-effective production of this compound. researchgate.net Researchers have successfully demonstrated the use of immobilized transaminases in continuous flow reactors for the synthesis of various chiral amines, highlighting the industrial potential of this approach. researchgate.net

Table 2: Advantages of Continuous Flow Processes in Chiral Amine Synthesis

| Advantage | Description |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risk of runaway reactions. |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields and selectivities. |

| Scalability | Production can be easily scaled up by running the process for longer durations or by using parallel reactors. |

| Catalyst Reusability | Immobilized catalysts can be used for extended periods, reducing costs. |

| Simplified Purification | The product stream is often cleaner, requiring less downstream processing. |

| Automation | Continuous processes are more amenable to automation and process control. |

Expanding the Scope of Asymmetric Applications for this compound in Diverse Chemical Fields

While this compound is a valuable building block, ongoing research aims to expand its applications in various areas of chemical synthesis. Its chiral nature makes it a useful intermediate in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. yale.edu

The development of novel synthetic methodologies that utilize this chiral amine as a starting material or a chiral auxiliary is an active area of investigation. For example, it can be employed in asymmetric reactions to induce chirality in other molecules. The unique structural and electronic properties of the 4-methoxyphenyl (B3050149) group can also be exploited in the design of new catalysts and ligands for asymmetric catalysis. beilstein-journals.org

As our understanding of asymmetric synthesis deepens and new catalytic systems are discovered, the potential applications for this compound are expected to grow, further solidifying its importance as a versatile chiral building block in the chemical industry.

Q & A

Q. What synthetic strategies are recommended for (R)-1-(4-Methoxyphenyl)butan-1-amine, and how can enantiomeric purity be optimized?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or resolution techniques. For example, chiral auxiliaries or enantioselective reduction of ketone intermediates can yield the (R)-enantiomer. To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed for separation, followed by characterization via polarimetry and NMR using chiral shift reagents (e.g., Eu(hfc)₃) . Post-synthesis, recrystallization as a hydrochloride salt (as seen in structurally similar amines) can enhance purity .

Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and amine proton environment (δ ~1.5-2.5 ppm for butyl chain). 2D NMR (COSY, HSQC) resolves coupling patterns and quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₁H₁₇NO).

- X-ray Crystallography : For absolute configuration confirmation, as demonstrated for related methoxyphenyl amines in crystallographic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for enantiomers of 4-methoxyphenyl-substituted amines?

- Methodological Answer : Discrepancies often arise from incomplete enantiomeric separation or impurities. To address this:

- Purity Assessment : Use chiral HPLC with tandem MS to quantify enantiomeric excess (≥99%) and detect trace impurities (e.g., sulfonic acid derivatives) that may interfere with assays .

- Comparative Studies : Conduct parallel assays for (R)- and (S)-enantiomers under identical conditions, including control experiments with racemic mixtures.

- Structural Analysis : Cross-reference with crystallographic data to confirm stereochemical assignments .

Q. What experimental designs are effective for studying metabolic stability and pharmacokinetics of this compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors, and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns (e.g., demethylation of methoxy groups).

- Pharmacokinetic Modeling : Administer the compound in animal models and collect plasma samples at timed intervals. Quantify using isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to minimize matrix effects .

Q. How can the interaction of this compound with biological targets (e.g., receptors) be systematically investigated?

- Methodological Answer :

- Molecular Docking : Perform in silico docking studies using crystal structures of target receptors (e.g., GPCRs) to predict binding modes.

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) in competitive binding experiments.

- Functional Assays : Measure second-messenger responses (cAMP, calcium flux) in cell lines expressing the target receptor. Reference structurally similar amines studied for receptor interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and stability in aqueous vs. organic media?

- Methodological Answer :

- Solubility Studies : Use shake-flask method with UV-Vis quantification in buffers (pH 1-10) and organic solvents (DMSO, ethanol). Compare with logP predictions (e.g., using ChemAxon software).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. Note that hydrochloride salts (common in related amines) often improve aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.